Glycogen
描述
作用机制
异麦芽糊精作为胶体渗透剂,在长时间的腹膜透析停留期间实现超滤 . 它在小细胞间孔隙之间产生渗透压,导致跨毛细血管超滤。 该聚合物在腹膜上的吸收最少,与基于葡萄糖的透析液相比,可以实现更优异的液体去除 . 异麦芽糊精的渗透活性使溶液在腹膜内停留三到四天,从而分离组织并减少它们之间的粘连 .
类似化合物:
比较: 异麦芽糊精因其特定的糖苷键结构及其在腹膜透析中的应用而独一无二。 与糊精和右旋糖酐不同,异麦芽糊精旨在提供持续的超滤并减少透析患者的葡萄糖暴露 .
生化分析
Biochemical Properties
Glycogen plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including this compound synthase for its synthesis and this compound phosphorylase for its degradation . These interactions are essential for maintaining glucose homeostasis .
Cellular Effects
This compound significantly influences cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in the liver, this compound breakdown provides glucose during periods of fasting to maintain blood glucose levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For example, the activation of this compound phosphorylase leads to this compound breakdown, providing glucose units for energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in long-term cellular function studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to this compound storage diseases, which result in dysfunction in the liver, muscle, heart, kidney, and/or brain .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like this compound synthase and this compound phosphorylase, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is primarily localized in the cytoplasm in a form of granules, and its activity or function can be influenced by various factors, including targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: 异麦芽糊精是通过玉米淀粉的水解合成的。 该过程涉及以下步骤 :
水解: 玉米淀粉在90-95°C的温度下,用0.3%-1.5%浓度的酸溶液水解1-2小时。
中和: 将水解产物中和至pH 5-7。
脱色: 将产物冷却至55-60°C,并加入活性炭进行脱色。
过滤和干燥: 将滤液进行超滤和干燥,得到异麦芽糊精。
工业生产方法: 异麦芽糊精的工业生产遵循类似的过程,但规模更大。 该方法确保了适合大规模生产的高质量产品 .
化学反应分析
反应类型: 异麦芽糊精主要发生水解反应。 它被酶α-淀粉酶分解成寡糖 .
常用试剂和条件:
水解: 酸性条件(pH 5-7)和90-95°C的温度。
酶促降解: α-淀粉酶用于将异麦芽糊精分解成寡糖.
主要产物: 异麦芽糊精水解的主要产物是寡糖,它们进一步被代谢并通过肾脏排出 .
4. 科研应用
化学: 用作腹膜透析液中的胶体渗透剂。
生物学: 通过防止组织粘连在一起,帮助减少术后粘连。
医学: 用于终末期肾病患者的腹膜透析。它有助于超滤和从血液中去除废物。
工业: 用于生产生物相容性透析液和其他医疗应用。
科学研究应用
Icodextrin has a wide range of applications in various fields :
Chemistry: Used as a colloid osmotic agent in peritoneal dialysis solutions.
Biology: Helps in reducing post-surgical adhesions by preventing tissues from sticking together.
Medicine: Used in peritoneal dialysis for patients with end-stage renal disease. It helps in ultrafiltration and waste removal from the blood.
Industry: Employed in the production of biocompatible dialysis solutions and other medical applications.
相似化合物的比较
Dextrin: A glucose polymer with alpha (1→4) linkages, used as a plasma expander or anticoagulant.
Dextran: Another glucose polymer with alpha (1→6) linkages, used similarly to dextrin.
Comparison: Icodextrin is unique due to its specific glycosidic bond structure and its application in peritoneal dialysis. Unlike dextrin and dextran, icodextrin is designed to provide sustained ultrafiltration and reduce glucose exposure in dialysis patients .
属性
IUPAC Name |
2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSGBSNPRWKUQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864156 | |
Record name | Hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Glycogen | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14445 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Icodextrin is a starch-derived, water-soluble glucose polymer linked by alpha (1-4) and alpha (1-6) glycosidic bonds with an average molecular weight between 13,000 and 19,000 daltons. It functions as a colloid osmotic agent to achieve ultrafiltration during long (12-16 hour) peritoneal dialysis dwells. In other words it helps clean waste out of the body when the kidneys are not functioning properly. Icodectrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration through the dwell. This is due to the fact that the polymer is minimially absorbed across the peritoneal membrane. Icodextrin achieves superior fluid removal compared with glucose-based dialysates., EXTRANEAL is an isosmotic peritoneal dialysis solution containing glucose polymers (icodextrin) as the primary osmotic agent. Icodextrin functions as a colloid osmotic agent to achieve ultrafiltration during long peritoneal dialysis dwells. Icodextrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration throughout the dwell. Like other peritoneal dialysis solutions, EXTRANEAL also contains electrolytes to help normalize electrolyte balance and lactate to help normalize acid-base status., Fluids commonly used for peritoneal dialysis hold poor biocompatibility vis a vis the peritoneal membrane, basically due to the presence of osmotic agents. When rat mesothelium was exposed to glucose-enriched dialysis solutions for 2 hr in vivo, an early and short-lived acceleration of cell life cycle was observed, which, after 30 d of exposure, resulted in a depopulated monolayer of senescent cells. These changes appear to result from persistent oxidative stress due to continuous exposure to high concentration of glucose and to substances generated by the Maillard reaction. Long-term exposure (30 d) of the peritoneal mesothelium to 7.5% icodextrin resulted in a depopulated monolayer consisting mostly of senescent cells, which, additionally, showed atypical nuclear changes and atypical mitosis suggesting DNA damage. These changes coincided with substantial lipid peroxidation, starting immediately after the introduction of the icodextrin solution into the rat's abdominal cavity. So far, the currently used osmotic agents in peritoneal dialysis fluids induce substantial oxidative injury to the exposed monolayer in vivo. Use of high concentrations of glucose results in premature senescence of the exposed cell population. The 7.5% icodextrin dialysis fluid induces through lipid peroxidation substantial genomic damage, which, in turn, sets the biological mechanisms leading to protective cellular suicide in motion. | |
Details | PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003) | |
Record name | Icodextrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003) | |
Record name | Icodextrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
119400-89-4, 337376-15-5, 9005-79-2 | |
Record name | β-D-Mannopyranose, O-α-D-galactopyranosyl-(1→6)-O-[β-D-mannopyranosyl-(1→4)]-O-β-D-mannopyranosyl-(1→4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119400-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icodextrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycogen | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycogen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Icodextrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the primary function of glycogen?
A: this compound serves as the primary storage form of glucose in the body. [] Liver this compound maintains blood glucose levels during fasting, while muscle this compound fuels muscle contraction during exercise. [, ]
Q2: How does the structure of this compound influence its metabolism?
A: this compound’s highly branched structure allows for rapid glucose release when needed. [, ] Liver this compound synthetase adds glucose units to this compound molecules, with the number of glucose units added increasing with the size of the this compound molecule. [] Muscle phosphorylase, conversely, releases glucose from the outer branches of this compound, with a consistent release of 1.2 to 1.4 glucose units per outer chain. []
Q3: How does this compound depletion affect substrate metabolism during exercise?
A: this compound depletion leads to a decreased respiratory exchange ratio (RER) during exercise, indicating a shift towards increased fat oxidation. [] Maintaining euglycemia with glucose infusion during exercise counteracts this effect, highlighting the specific role of muscle this compound depletion in the RER decrease. []
Q4: How does the liver contribute to this compound metabolism during fasting?
A: During fasting, the liver breaks down this compound (glycogenolysis) to release glucose, maintaining blood glucose levels. [, , ] In liver-specific this compound synthase knockout mice, the absence of liver this compound results in lower fasting plasma glucose and increased expression of gluconeogenic enzymes. []
Q5: What are the consequences of impaired this compound metabolism?
A: Genetic disorders affecting this compound metabolism can lead to this compound storage diseases (GSDs). [] These diseases are characterized by abnormal this compound accumulation in various tissues, leading to organomegaly, tissue injury, and impaired glucose release. [, ]
Q6: Can manipulating this compound levels influence the severity of myocardial infarction?
A: While augmenting glucose oxidation with dichloroacetate did not alter infarct size in rabbit hearts, neither did it affect the protective effect of ischemic preconditioning. [] Interestingly, this compound depletion prior to ischemia did not mimic the infarct-limiting effect of preconditioning. []
Q7: What are the key enzymes involved in this compound synthesis?
A: this compound synthesis involves two key enzymes: glycogenin and this compound synthase. [] Glycogenin initiates this compound synthesis by assembling a short glucose primer, while this compound synthase extends this primer to form the larger this compound molecule. []
Q8: How do glucose and insulin regulate this compound synthesis?
A: Glucose is the primary substrate for this compound synthesis. [, ] Insulin stimulates this compound synthesis by activating this compound synthase and promoting glucose uptake in muscle and liver cells. [, , ]
Q9: What role does protein kinase C (PKC) play in this compound synthesis regulation?
A: Calcium-mobilizing hormones like vasopressin can inhibit this compound synthase activity partially through a PKC-dependent pathway. [] This suggests a complex interplay between calcium signaling and this compound metabolism.
Q10: How does AMP-activated protein kinase (AMPK) regulate this compound metabolism?
A: AMPK, a cellular energy sensor, plays a crucial role in regulating both this compound synthesis and breakdown. [] During exercise, AMPK activation promotes glucose uptake and fatty acid oxidation, while inhibiting this compound synthesis through phosphorylation of this compound synthase. []
Q11: What is the role of protein phosphatase 1 regulatory subunit 3B (PPP1R3B) in this compound metabolism?
A: PPP1R3B, also known as GL, plays a vital role in regulating hepatic this compound synthesis. [] Mice with liver-specific deletion of PPP1R3B exhibit reduced this compound synthase activity and impaired hepatic this compound storage. []
Q12: What model systems are used to study this compound metabolism?
A: Researchers utilize various model systems to study this compound metabolism, including isolated hepatocytes, [, , ] cultured muscle cells (C2C12), [] and animal models like mice and rats. [, , , , ]
Q13: What techniques are employed to measure this compound content and metabolism?
A: Common techniques include enzymatic assays for this compound content, [, , ] radioisotope labeling to track glucose incorporation into this compound, [, ] and NMR spectroscopy to study this compound structure and dynamics. []
Q14: How is this compound metabolism affected in this compound storage disease type III?
A: this compound storage disease type III is characterized by a deficiency in the debranching enzyme, amylo-1,6-glucosidase. [, ] This leads to the accumulation of abnormally structured this compound, particularly in the liver. []
Q15: What are the clinical features of hepatic this compound synthase deficiency (GSD0)?
A: GSD0, a rare form of GSD, presents with fasting hyperketotic hypoglycemia without hepatomegaly. [] Patients experience daily blood glucose fluctuations, ranging from fasting hypoglycemia to postprandial hyperglycemia and lactic acidemia. []
Q16: How does LEFTY2 protein influence this compound metabolism in endometrial cancer cells?
A: LEFTY2, a cytokine, upregulates the expression of SGLT1 (a glucose transporter) and GYS1 (this compound synthase) in endometrial cancer cells. [] This leads to increased glucose uptake and this compound accumulation, specifically in type 1 endometrial cancer cells. []
Q17: Can platelet-derived growth factor (PDGF) affect this compound synthesis?
A: PDGF, similar to insulin and EGF, stimulates this compound synthase activity in 3T3 cells. [] This finding suggests a potential role for PDGF in regulating this compound metabolism, alongside its established roles in cell growth and proliferation.
Q18: How does hypoxia influence heart this compound utilization during exercise?
A: Hypoxia, simulated by reduced barometric pressure, significantly alters heart this compound utilization during exercise. [] While sea level exercise doesn't impact the biphasic heart this compound response, exercise at a simulated altitude of 3000m initially increases, then decreases, this compound levels. [] At 5000m, exercise leads to almost complete heart this compound depletion. []
Q19: What are the potential therapeutic implications of targeting this compound metabolism?
A: Targeting this compound metabolism holds promise for treating various diseases, including diabetes, obesity, and muscle disorders. [] Understanding the intricate regulatory mechanisms of this compound metabolism is crucial for developing effective therapeutic strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。